molecular formula C4H8O5Sr B1143613 Bis(3-methoxyphenyl)methanamine CAS No. 14692-29-6

Bis(3-methoxyphenyl)methanamine

Cat. No.: B1143613
CAS No.: 14692-29-6
M. Wt: 223.72
InChI Key:
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Description

Bis(3-methoxyphenyl)methanamine: is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of two 3-methoxyphenyl groups attached to a central methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with an amine source under reductive amination conditions. One common method is the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products:

    Oxidation: Imines, oximes

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Bis(3-methoxyphenyl)methanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its methoxy groups provide sites for further functionalization, enabling the design of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow for interactions with specific biological targets, leading to the discovery of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl)methanamine involves its interaction with molecular targets through its amine and methoxy groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)methanamine
  • Bis(2-methoxyphenyl)methanamine
  • Bis(3-ethoxyphenyl)methanamine

Comparison: Bis(3-methoxyphenyl)methanamine is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

bis(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIVWGJFJLQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734023
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14692-29-6
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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